5-Chloro-2-hydrazinyl-4-tosylthiazole
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Overview
Description
5-Chloro-2-hydrazinyl-4-tosylthiazole is a heterocyclic compound that contains a thiazole ring substituted with a chloro group, a hydrazinyl group, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydrazinyl-4-tosylthiazole typically involves the reaction of 5-chloro-2-aminothiazole with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to reflux
Solvent: Commonly used solvents include dichloromethane or ethanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydrazinyl-4-tosylthiazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Azo or azoxy derivatives
Reduction: 2-Hydrazinyl-4-tosylthiazole
Substitution: Various substituted thiazole derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloro-2-hydrazinyl-4-tosylthiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydrazinyl-4-tosylthiazole involves its interaction with molecular targets such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This can result in the disruption of biochemical pathways essential for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-aminothiazole: Lacks the hydrazinyl and tosyl groups, making it less reactive in certain chemical reactions.
2-Hydrazinyl-4-tosylthiazole: Lacks the chloro group, which may affect its reactivity and biological activity.
5-Chloro-2-hydrazinylthiazole: Lacks the tosyl group, which can influence its solubility and stability.
Uniqueness
5-Chloro-2-hydrazinyl-4-tosylthiazole is unique due to the presence of all three functional groups (chloro, hydrazinyl, and tosyl), which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2S2/c1-6-2-4-7(5-3-6)18(15,16)9-8(11)17-10(13-9)14-12/h2-5H,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYGPQBYHHRNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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